![molecular formula C44H54Br2N2 B14308207 1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide CAS No. 116341-03-8](/img/structure/B14308207.png)
1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrene moiety, a bipyridinium core, and a long dodecyl chain, making it an interesting subject for research in materials science, chemistry, and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide typically involves multiple steps, including the functionalization of pyrene, the formation of the bipyridinium core, and the attachment of the dodecyl chain. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions, leading to the formation of pyrene-quinone derivatives.
Reduction: The bipyridinium core can be reduced to form bipyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bipyridinium core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pyrene-quinone derivatives.
Reduction: Bipyridine derivatives.
Substitution: Various substituted bipyridinium compounds.
Scientific Research Applications
1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide is primarily influenced by its structural components:
Pyrene Moiety: Acts as a fluorescent probe, allowing for the detection and imaging of biological molecules.
Bipyridinium Core: Can interact with various molecular targets, including DNA and proteins, through electrostatic and π-π interactions.
Dodecyl Chain: Enhances the compound’s solubility in organic solvents and its ability to interact with lipid membranes.
Comparison with Similar Compounds
1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide can be compared to other similar compounds, such as:
N-dodecyl-3,6-di(pyren-1-yl)carbazole: Similar in having a pyrene moiety and a long alkyl chain but differs in the core structure, which is carbazole instead of bipyridinium.
N-dodecyl-1,3,6-tri(pyren-1-yl)carbazole: Contains multiple pyrene units and a carbazole core, offering different electronic and photophysical properties.
N-dodecyl-1,3,6,8-tetra(pyren-1-yl)carbazole: Features four pyrene units and a carbazole core, providing enhanced fluorescence and stability.
Properties
CAS No. |
116341-03-8 |
|---|---|
Molecular Formula |
C44H54Br2N2 |
Molecular Weight |
770.7 g/mol |
IUPAC Name |
1-dodecyl-4-[1-(6-pyren-1-ylhexyl)pyridin-1-ium-4-yl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C44H54N2.2BrH/c1-2-3-4-5-6-7-8-9-11-14-30-45-32-26-36(27-33-45)37-28-34-46(35-29-37)31-15-12-10-13-17-38-20-21-41-23-22-39-18-16-19-40-24-25-42(38)44(41)43(39)40;;/h16,18-29,32-35H,2-15,17,30-31H2,1H3;2*1H/q+2;;/p-2 |
InChI Key |
PINWBRMPQXVZPP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


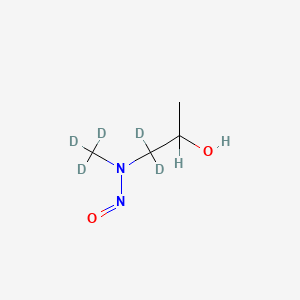
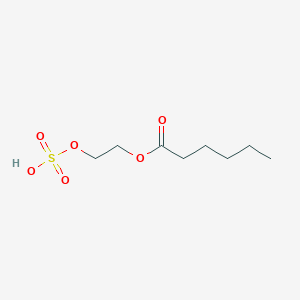
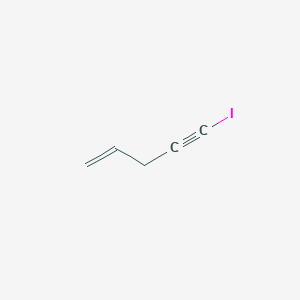
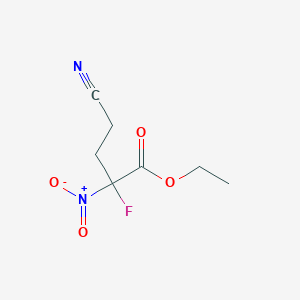
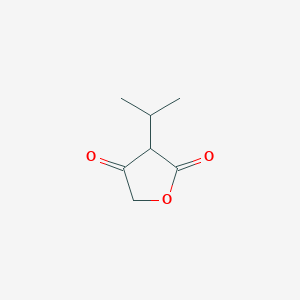
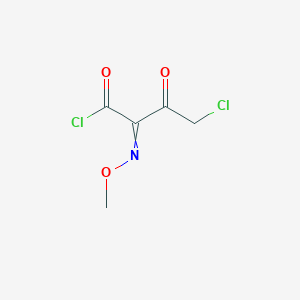
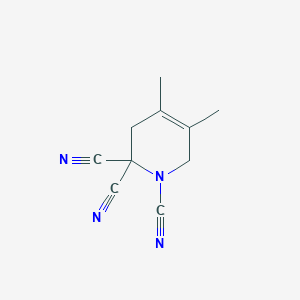
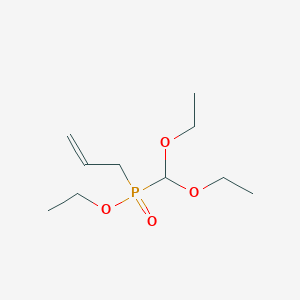
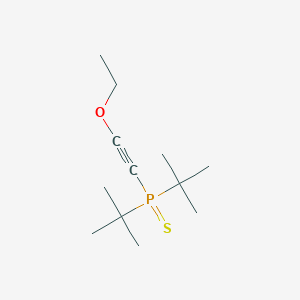
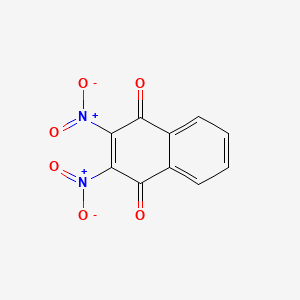
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)


